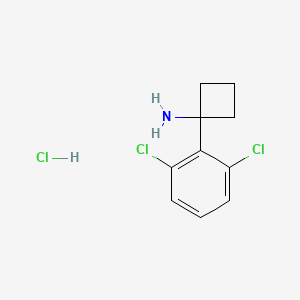
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Overview
Description
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride is a chemical compound with the CAS Number: 1803598-02-8 and a linear formula of C10H12Cl3N . It has a molecular weight of 252.57 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride is 1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride is a solid compound . It has a molecular weight of 252.57 and a linear formula of C10H12Cl3N .Scientific Research Applications
Chemical Synthesis and Structural Studies
- Research on related cyclobutane derivatives, such as the synthesis of bis(dichlorocyclopropanation) and epoxidation of diarylbutadienes, illustrates the interest in cyclobutane's chemical properties and stereochemistry. These studies contribute to our understanding of cyclobutane derivatives' synthesis and potential applications in material science and organic synthesis (Hashem et al., 1984).
Environmental and Industrial Applications
- Investigations into the removal of dichlorophenol from wastewater using immobilized enzymes demonstrate the environmental applications of chlorophenyl compounds. These studies address the need for efficient and environmentally friendly methods to treat industrial wastewater contaminated with chlorophenyl derivatives (Wang et al., 2015).
Pharmaceutical Research
- The synthesis and study of compounds for pharmaceutical applications, such as antidepressants (e.g., sertraline hydrochloride), where chlorophenyl groups play a crucial role in the molecular structure, highlight the significance of chlorophenyl derivatives in drug development and synthesis (Vukics et al., 2002).
Catalysis and Chemical Reactions
- Studies on cyclobutane derivatives, such as cyclobutane malonoyl peroxide for alkene dihydroxylation, shed light on the use of cyclobutane-based compounds in catalysis and organic reactions. These findings contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Jones et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(2,6-dichlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSSKVAWCTVEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



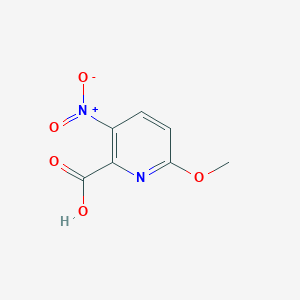
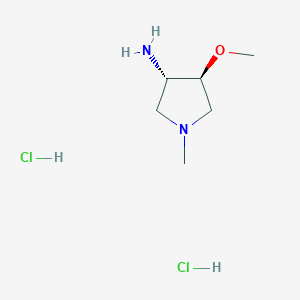
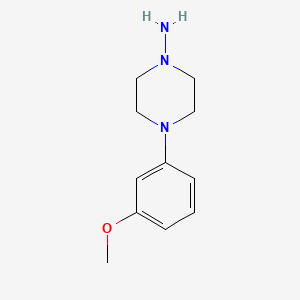
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
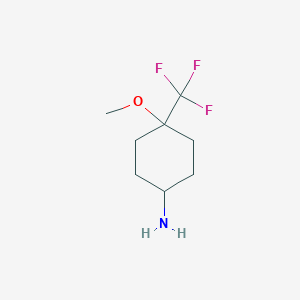
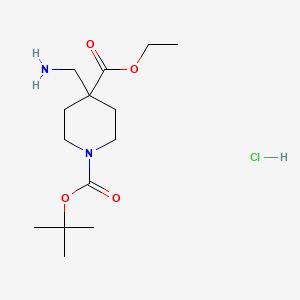
![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
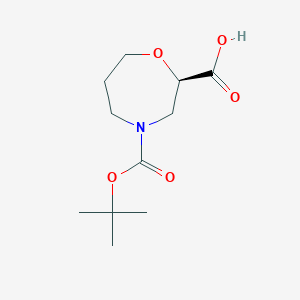
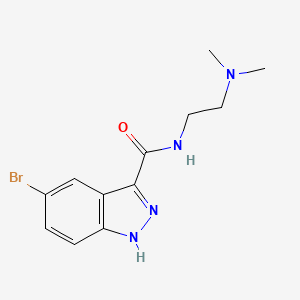
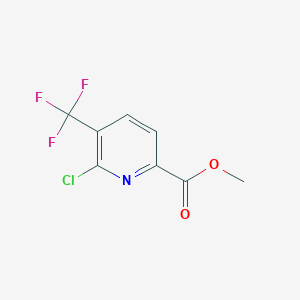
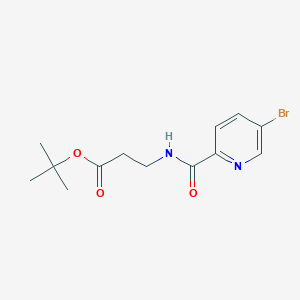
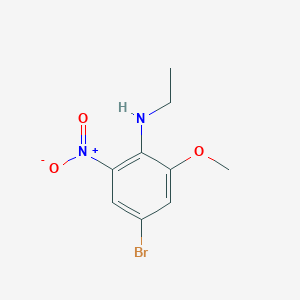
![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)